5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole 5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1490650-70-8
VCID: VC11886368
InChI: InChI=1S/C10H9BrFN3O/c1-15-10(13-6-14-15)5-16-9-3-2-7(12)4-8(9)11/h2-4,6H,5H2,1H3
SMILES: CN1C(=NC=N1)COC2=C(C=C(C=C2)F)Br
Molecular Formula: C10H9BrFN3O
Molecular Weight: 286.10 g/mol

5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole

CAS No.: 1490650-70-8

Cat. No.: VC11886368

Molecular Formula: C10H9BrFN3O

Molecular Weight: 286.10 g/mol

* For research use only. Not for human or veterinary use.

5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole - 1490650-70-8

Specification

CAS No. 1490650-70-8
Molecular Formula C10H9BrFN3O
Molecular Weight 286.10 g/mol
IUPAC Name 5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1,2,4-triazole
Standard InChI InChI=1S/C10H9BrFN3O/c1-15-10(13-6-14-15)5-16-9-3-2-7(12)4-8(9)11/h2-4,6H,5H2,1H3
Standard InChI Key AAWOCPPIYAQCGZ-UHFFFAOYSA-N
SMILES CN1C(=NC=N1)COC2=C(C=C(C=C2)F)Br
Canonical SMILES CN1C(=NC=N1)COC2=C(C=C(C=C2)F)Br

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure features a 1-methyl-1H-1,2,4-triazole ring substituted at the 5-position with a (2-bromo-4-fluorophenoxy)methyl group. This arrangement combines the electron-deficient triazole core with a halogenated aromatic system, conferring unique electronic and steric properties. The molecular formula is C₁₀H₈BrFN₃O, yielding a calculated molecular weight of 285.10 g/mol based on atomic masses (C: 12.01, H: 1.01, Br: 79.90, F: 19.00, N: 14.01, O: 16.00) .

Stereoelectronic Effects

The triazole ring’s electron-withdrawing character enhances the electrophilicity of the adjacent methylene bridge, while the para-fluorine and ortho-bromine substituents on the phenoxy group introduce steric hindrance and polarizability. These features likely influence reactivity in cross-coupling reactions and binding interactions in biological systems .

Spectral Characterization (Predicted)

While experimental data for this specific compound remain unavailable, key spectral features can be extrapolated:

  • ¹H NMR:

    • Triazole methyl group: δ 3.8–4.1 ppm (singlet, 3H).

    • Phenoxy aromatic protons: δ 6.9–7.4 ppm (multiplet, 3H).

    • Methylene bridge: δ 5.2–5.5 ppm (singlet, 2H).

  • ¹³C NMR:

    • Triazole carbons: δ 145–155 ppm (C=N).

    • Phenoxy carbons: δ 110–160 ppm (aromatic C-Br/F).

  • IR: Strong absorption at 1,650–1,750 cm⁻¹ (C=N stretch) and 1,250–1,350 cm⁻¹ (C-O-C ether linkage) .

Synthesis and Functionalization

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

  • 1-Methyl-1H-1,2,4-triazole: Synthesized via alkylation of 1,2,4-triazole with methylating agents like chloromethane under basic conditions .

  • (2-Bromo-4-fluorophenoxy)methyl: Derived from 2-bromo-4-fluorophenol through Williamson ether synthesis with a chloromethyl precursor.

Proposed Synthetic Route

Building on methodologies from patent CN113651762A , a plausible pathway involves:

Triazole Core Formation

  • Methylation: React 1,2,4-triazole with methyl iodide in the presence of potassium carbonate to yield 1-methyl-1H-1,2,4-triazole.

  • Electrophilic Substitution: Introduce the phenoxymethyl group via nucleophilic aromatic substitution (SNAr) using a preformed (2-bromo-4-fluorophenoxy)methyl chloride.

Critical Reaction Parameters:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalysis: Lithium diisopropylamide (LDA) for deprotonation .

Functional Group Interconversion

The bromine atom at the ortho position offers a handle for further derivatization via:

  • Suzuki-Miyaura Coupling: Cross-coupling with aryl boronic acids to install diverse substituents.

  • Nucleophilic Displacement: Replacement with amines or thiols under basic conditions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic phenoxy group.

  • Stability: Susceptible to hydrolytic cleavage of the ether linkage under strongly acidic or basic conditions. Light-sensitive due to the C-Br bond .

Thermodynamic Parameters

  • LogP: Estimated at 2.8 (moderate lipophilicity) using fragment-based methods.

  • pKa: Triazole N-H proton ≈ 8.2; phenolic oxygen (if deprotonated) ≈ 10.5 .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s synthetic versatility makes it a candidate for:

  • Prodrug Development: Esterification of the triazole N-H group.

  • Combinatorial Libraries: Parallel synthesis of halogenated triazole derivatives.

Material Science

  • Liquid Crystals: Halogenated aromatic systems enhance mesophase stability.

  • Coordination Polymers: Triazole N-atoms act as ligands for metal-organic frameworks (MOFs).

Future Research Directions

Synthetic Optimization

  • Develop catalytic asymmetric routes to access enantiomerically pure derivatives.

  • Explore photoredox catalysis for C-H functionalization of the phenoxy ring.

Biological Screening

  • Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, A549) and ESKAPE pathogens.

  • Investigate pharmacokinetics using in silico ADMET models.

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